

## Baricitinib-d5 supplier for research use

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |
|----------------------|----------------|-----------|
| Compound Name:       | Baricitinib-d5 |           |
| Cat. No.:            | B12414357      | Get Quote |

An In-Depth Technical Guide to Baricitinib-d5 for Research Applications

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals utilizing **Baricitinib-d5**. Baricitinib is a selective and reversible inhibitor of Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2), enzymes that play a crucial role in inflammatory and immune responses.[1][2] The deuterated analog, **Baricitinib-d5**, is an essential tool in pharmacokinetic and bioanalytical studies, often serving as an internal standard for accurate quantification of the parent drug in biological matrices.[3]

## **Product Specifications and Sourcing**

**Baricitinib-d5** is available from several reputable suppliers for research purposes. It is critical to source high-purity, well-characterized material for reliable and reproducible experimental results.

Table 1: Representative Supplier Specifications for Baricitinib-d5



| Parameter           | Representative Value | Source(s) |
|---------------------|----------------------|-----------|
| CAS Number          | 1564241-79-7         | [4][5]    |
| Molecular Formula   | C16H12D5N7O2S        | [5][6]    |
| Molecular Weight    | 376.45 g/mol         | [5][6]    |
| Purity (HPLC)       | >95%                 | [6]       |
| Isotopic Enrichment | >95%                 | [6]       |
| Appearance          | Off-white solid      | [7]       |
| Solubility          | 10 mM in DMSO        | [5]       |
| Storage             | -20°C                | [6]       |

Note: Specifications may vary between suppliers. Always refer to the supplier's Certificate of Analysis for lot-specific data.

# Mechanism of Action: The JAK-STAT Signaling Pathway

Baricitinib targets the Janus kinase (JAK) family of intracellular tyrosine kinases.[1] These enzymes are essential for signal transduction initiated by various cytokines, interferons, and growth factors that are pivotal in hematopoiesis, inflammation, and immune function.[1][8]

The signaling cascade, known as the JAK-STAT pathway, operates as follows:

- Cytokine Binding: An extracellular cytokine binds to its specific cell surface receptor.
- JAK Activation: This binding event brings the receptor-associated JAKs into close proximity, leading to their trans-phosphorylation and activation.[10]
- STAT Phosphorylation: Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.
   [9] The JAKs then phosphorylate the recruited STATs.



- STAT Dimerization and Translocation: Phosphorylated STATs form dimers, which then translocate from the cytoplasm into the nucleus.[11]
- Gene Transcription: Inside the nucleus, STAT dimers bind to specific DNA sequences, modulating the transcription of genes involved in inflammatory and immune responses.[1]
   [11]

Baricitinib exerts its therapeutic effect by selectively inhibiting JAK1 and JAK2, thereby preventing the phosphorylation and activation of STATs.[1][8] This interruption of the signaling cascade leads to a reduction in the production of pro-inflammatory mediators.[9]

Table 2: In Vitro Inhibitory Activity of Baricitinib

| Target | IC50 (nM) | Description                           |
|--------|-----------|---------------------------------------|
| JAK1   | 5.9       | Half-maximal inhibitory concentration |
| JAK2   | 5.7       | Half-maximal inhibitory concentration |
| TYK2   | 53        | Half-maximal inhibitory concentration |
| JAK3   | >400      | Half-maximal inhibitory concentration |

Source: Data compiled from multiple studies.[12]





Click to download full resolution via product page

Caption: The JAK-STAT signaling pathway and its inhibition by Baricitinib.



## **Experimental Protocols**

**Baricitinib-d5** is primarily used as an internal standard (IS) in bioanalytical methods to ensure the accuracy and precision of Baricitinib quantification.

## Bioanalytical Quantification of Baricitinib in Plasma via LC-MS/MS

This protocol outlines a typical hydrophilic interaction liquid chromatography-tandem mass spectrometry (HILIC-LC-MS/MS) method for determining Baricitinib concentrations in plasma samples.[13][14]

#### Methodology:

- Sample Preparation (Protein Precipitation):
  - To 50-100 μL of plasma sample in a microcentrifuge tube, add 10 μL of the internal standard working solution (Baricitinib-d5, e.g., 150 ng/mL).[15]
  - Add 200-300 μL of cold acetonitrile to precipitate proteins.[15][16]
  - Vortex the mixture for 1 minute.
  - Centrifuge at >12,000 x g for 10 minutes at 4°C.
  - Transfer the supernatant to a clean tube or HPLC vial for analysis.
- Chromatographic Conditions:
  - Column: Acquity UPLC HILIC BEH (2.1 x 50 mm, 1.7 μm) or equivalent.[13][14]
  - Mobile Phase A: 20 mM ammonium acetate (pH 3.0).[13][14]
  - Mobile Phase B: 0.1% formic acid in acetonitrile.[13][14]
  - Gradient: Isocratic with 97% Mobile Phase B.[13][14]
  - Flow Rate: 0.3 0.5 mL/min.



o Column Temperature: 40°C.

Injection Volume: 5 μL.

Mass Spectrometry Conditions:

• Ionization Mode: Electrospray Ionization (ESI), Positive.[13][14]

Scan Type: Multiple Reaction Monitoring (MRM).

MRM Transitions:

■ Baricitinib: m/z 372.15 → 251.24[13][14]

- Baricitinib-d5 (IS): m/z 377.18 → 256.27 (Note: The exact transition for the d5 analog should be empirically determined but will be +5 Da from the parent).
- Instrument Parameters: Optimize source-dependent parameters such as capillary voltage, source temperature, and gas flows according to the specific mass spectrometer used.

Table 3: Typical LC-MS/MS Method Validation Parameters

| Parameter                            | Typical Value/Range |
|--------------------------------------|---------------------|
| Linearity Range                      | 1 - 100 ng/mL       |
| Lower Limit of Quantification (LLOQ) | 0.2 - 1.0 ng/mL     |
| Intra-day Precision (%RSD)           | < 15%               |
| Inter-day Precision (%RSD)           | < 15%               |
| Accuracy (%RE)                       | 85 - 115%           |
| Recovery                             | > 85%               |
| Matrix Effect                        | 85 - 115%           |

Source: Data compiled from multiple LC-MS/MS methods.[13][15][16]





Click to download full resolution via product page

Caption: A typical experimental workflow for quantifying Baricitinib in plasma.



## In Vitro Evaluation of Immunomodulatory Effects

This protocol describes a whole-blood assay to assess the effect of Baricitinib on cytokine production following stimulation, a method used to characterize its pharmacodynamic effects.

[17]

#### Methodology:

- Blood Collection: Collect whole blood from subjects into heparinized tubes.
- Compound Preparation: Prepare a stock solution of Baricitinib in DMSO and dilute to final concentrations (e.g., 100 nM, 1000 nM) in RPMI medium. Ensure the final DMSO concentration is non-toxic to cells (<0.1%).</li>
- Assay Setup:
  - In a 96-well plate, add whole blood (e.g., 200 μL per well).
  - Add the Baricitinib dilutions to the respective wells. Include a vehicle control (DMSO).
  - Pre-incubate the plate for 1-2 hours at 37°C.
- Stimulation:
  - Add a stimulant to the wells to induce cytokine production. Examples include SARS-CoV-2 peptides, lipopolysaccharide (LPS), or Staphylococcal enterotoxin B (SEB).[17] Include an unstimulated control.
- Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO<sub>2</sub> incubator.
- Sample Collection: After incubation, centrifuge the plate and collect the plasma supernatant.
- Cytokine Analysis: Measure the concentration of various cytokines and chemokines (e.g., IFN-γ, IL-6, TNF-α, IP-10) in the supernatant using a multiplex immunoassay (e.g., Luminex) or ELISA.[17]
- Data Analysis: Compare the cytokine levels in Baricitinib-treated wells to the vehicle-treated, stimulated wells to determine the inhibitory effect of the compound.



## **Therapeutic Rationale and Downstream Effects**

The inhibition of JAK1 and JAK2 by Baricitinib has multiple downstream consequences that contribute to its therapeutic effects in immune-mediated inflammatory diseases. The primary effect is the dampening of the inflammatory response. This is achieved by reducing the activation, proliferation, and function of various immune cells and decreasing the production of inflammatory mediators.[18][19]



Click to download full resolution via product page

**Caption:** Logical flow from JAK inhibition to anti-inflammatory effects.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of action of Baricitinib? [synapse.patsnap.com]
- 3. veeprho.com [veeprho.com]
- 4. clearsynth.com [clearsynth.com]
- 5. Baricitinib-d5 Immunomart [immunomart.org]
- 6. sussex-research.com [sussex-research.com]
- 7. Baricitinib D5 Daicel Pharma Standards [daicelpharmastandards.com]
- 8. Baricitinib StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. What is the mechanism of Baricitinib? [synapse.patsnap.com]
- 10. Basic Mechanisms of JAK Inhibition PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. psau.sa.elsevierpure.com [psau.sa.elsevierpure.com]
- 14. researchgate.net [researchgate.net]
- 15. A Novel LC-MS/MS Method for Therapeutic Drug Monitoring of Baricitinib in Plasma of Pediatric Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Development and Validation of a UPLC-MS/MS Detection Method of Baricitinib for Therapeutic Drug Monitoring in COVID-19 Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In-vitro evaluation of the immunomodulatory effects of Baricitinib: Implication for COVID-19 therapy PMC [pmc.ncbi.nlm.nih.gov]
- 18. discovery.researcher.life [discovery.researcher.life]
- 19. Baricitinib: Inhibitor of JAK-STAT Pathway LKT Labs [lktlabs.com]



• To cite this document: BenchChem. [Baricitinib-d5 supplier for research use]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12414357#baricitinib-d5-supplier-for-research-use]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com